molecular formula C21H16Cl2FNO2 B2916852 N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide CAS No. 866039-27-2

N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide

Cat. No.: B2916852
CAS No.: 866039-27-2
M. Wt: 404.26
InChI Key: YOJAYZSMCYJKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,4-Dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide is a synthetic carboxamide derivative featuring a dichlorophenyl core substituted with a 3-fluorobenzyloxy group at the 5-position and a 3-methylbenzamide moiety. For instance, carboxamides with halogenated aryl groups are prevalent in herbicides (e.g., sulfentrazone ) and fungicides (e.g., flutolanil ).

Properties

IUPAC Name

N-[2,4-dichloro-5-[(3-fluorophenyl)methoxy]phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2FNO2/c1-13-4-2-6-15(8-13)21(26)25-19-11-20(18(23)10-17(19)22)27-12-14-5-3-7-16(24)9-14/h2-11H,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJAYZSMCYJKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide, also known by its CAS number 866039-27-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H16Cl2FNO2 and a molecular weight of 404.27 g/mol. Its structural features include:

  • Two chlorine atoms at positions 2 and 4 on the phenyl ring.
  • A fluorobenzyl ether substituent that enhances its lipophilicity.
  • A carboxamide functional group that may contribute to its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Protein Kinases : The compound may modulate enzymatic activity related to cell proliferation and survival pathways.
  • Sodium-Calcium Exchanger (NCX) : Studies suggest that derivatives of this compound can inhibit NCX, which is crucial in managing calcium overload in cardiac tissues during ischemic conditions .
  • Cellular Signaling Pathways : The presence of the carboxamide group suggests potential interactions with cellular signaling pathways involved in apoptosis and cell cycle regulation.

Anticancer Potential

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, research on related benzyloxyphenyl derivatives has demonstrated significant inhibitory effects on cancer cell lines, indicating a possible role in cancer therapy .

Inhibition of NCX

In a study evaluating the effects on NCX, a derivative exhibited an IC50 value of 0.085 µM against reverse NCX activity, highlighting its potency as a therapeutic agent in heart failure contexts . This suggests that this compound could be beneficial in treating conditions associated with calcium dysregulation.

Case Studies

  • Cardiovascular Diseases : In preclinical models, compounds targeting NCX have shown promise in preventing calcium overload during myocardial ischemia-reperfusion events. These findings support further investigation into this compound for cardiovascular applications.
  • Cancer Research : A series of studies involving similar compounds have reported their effectiveness against various cancer cell lines, including breast and lung cancer models. These studies suggest that modifications to the phenyl ring can significantly enhance anticancer activity.

Data Table: Biological Activity Summary

Activity TypeAssay/ModelResultReference
NCX InhibitionCardiac myocytesIC50 = 0.085 µM
Anticancer ActivityVarious cancer cell linesSignificant inhibition
Cellular SignalingApoptosis assaysModulation observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

The target compound’s structure can be compared to several analogs in the evidence, focusing on substituent effects:

Compound Core Structure Key Substituents Reported Use/Activity Reference
Target Compound Dichlorophenyl-carboxamide - 5-position: 3-fluorobenzyloxy
- 3-methylbenzamide
Hypothetical agrochemical/pharmaceutical
Sulfentrazone Dichlorophenyl-methanesulfonamide - 5-position: 4-(difluoromethyl)-3-methyltriazolone
- Methanesulfonamide
Herbicide (protoporphyrinogen oxidase inhibitor)
Flutolanil Methoxypropyl-benzamide - 3-(1-methylethoxy)phenyl
- 2-(trifluoromethyl)benzamide
Fungicide (succinate dehydrogenase inhibitor)
Compound 50 () Tetrahydropyrimidine-carboxamide - 3-(2,4-difluorobenzyl)
- 5-phenyl
Synthetic intermediate (no explicit use)
Diflubenzuron Difluorobenzamide-urea - 2,6-difluorobenzamide
- Urea linkage
Insecticide (chitin synthesis inhibitor)
Key Observations:
  • Substituent Position and Halogenation : The target compound’s 3-fluorobenzyloxy group introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target enzymes compared to sulfentrazone’s triazolone ring .
  • Carboxamide vs.
  • Comparison with Fungicides : Flutolanil’s trifluoromethyl group enhances metabolic stability, a feature absent in the target compound, suggesting differences in environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.